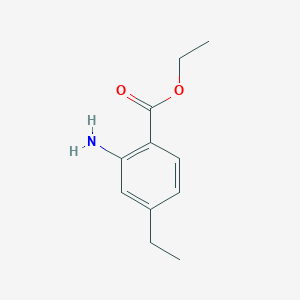

Ethyl 2-amino-4-ethylbenzoate

Description

Historical Context and Evolution of Research on Substituted Benzoates

The scientific investigation of benzoic acid and its derivatives has a long history, with early interests focused on their natural occurrence and preservative properties. The first described preparation of anthranilic acid (2-aminobenzoic acid), the core of the title compound, dates back to the 19th century from the degradation of indigo. scielo.brresearchgate.net Early 20th-century research began to systematically explore the preparation of various substituted benzoates, laying the groundwork for understanding their fundamental chemistry.

The evolution of this field has been marked by a shift from basic synthesis and characterization to the exploitation of these molecules in complex chemical transformations. A significant leap in the synthetic utility of aromatic esters occurred with the development of methods to activate the traditionally inert C(acyl)-O bond, enabling their use in cross-coupling reactions. This has allowed aromatic esters to be used as readily available and stable alternatives to more reactive aryl halides. Concurrently, research has focused on understanding how different substitution patterns on the benzoate (B1203000) ring influence the molecule's physical and chemical properties, including reactivity and biological interactions.

Significance of the 2-Amino-4-ethylbenzoate Moiety in Contemporary Organic Synthesis and Chemical Sciences

The significance of Ethyl 2-amino-4-ethylbenzoate in modern chemical sciences stems from its core structure, the anthranilate moiety (2-aminobenzoate). Anthranilic acid and its derivatives are recognized as crucial intermediates and precursors for a vast array of biologically active compounds and functional materials. scielo.brijddr.inijpsjournal.com

The anthranilate nucleus is a key building block for many pharmaceuticals, including anti-inflammatory drugs (e.g., mefenamic acid), diuretics (e.g., furosemide), and even anticancer agents. ijpsjournal.commdpi.com The amino and carboxylate groups on the aromatic ring provide two reactive handles for further chemical modification, making them versatile synthons for constructing complex heterocyclic systems like quinolinones and acridones. rsc.org

The specific substitution pattern of this compound—containing an ethyl group at the 4-position of the ring and an ethyl ester—is expected to confer particular properties. The ethyl groups increase the molecule's lipophilicity compared to its non-alkylated parent, which can be significant for its solubility and interaction with biological membranes. The synthesis of this specific compound can be achieved via the esterification of 4-ethylanthranilic acid, demonstrating its accessibility from substituted precursors. prepchem.com Its structural similarity to other substituted aminobenzoates used as intermediates for dyes, pigments, and active pharmaceutical ingredients suggests its potential utility in these areas.

Current Research Trends and Future Directions in the Study of Aromatic Amino Esters

The field of aromatic amino esters is dynamic, with several key research trends shaping its future. These trends focus on both novel applications and more efficient and sustainable synthesis methods.

Green and Novel Synthesis: There is a strong trend towards developing environmentally friendly methods for producing substituted anthranilic acids and their esters. scielo.brresearchgate.net This includes metal-free multicomponent reactions that can construct these molecules in a single, highly efficient step from simple starting materials. rsc.org

Medicinal Chemistry and Drug Discovery: A major focus remains the use of aromatic amino esters as scaffolds for new therapeutic agents. Research is active in synthesizing hybrids of anthranilic acid with other pharmacophores to develop novel anti-inflammatory, antimicrobial, and anticancer compounds. mdpi.com For example, esters of anthranilic acid are used as key intermediates in the synthesis of complex antitumor drugs. tcichemicals.com

Materials Science and Agrochemicals: Anthranilate esters have found significant commercial use as insect repellents, flavorings, and in the perfume industry. rsc.orgchemicalbook.com Research continues to explore new derivatives with improved properties for these applications. Furthermore, the functional groups present in aromatic amino esters make them potential monomers for the synthesis of novel polymers, such as poly(amino ester)s, which are of interest for their biodegradability and biomedical applications.

Solid-Phase Synthesis: To accelerate the discovery of new drug candidates, solid-phase synthesis techniques are being developed for N-substituted anthranilates. rsc.org This allows for the rapid generation of libraries of related compounds for biological screening. rsc.org

Scope and Objectives for In-depth Research on this compound

Future in-depth research on this compound should aim to fully characterize its properties and explore its potential based on the significance of its structural motifs and current scientific trends. Key objectives for future studies would include:

Comprehensive Characterization: A primary objective would be the full experimental determination of its physicochemical and spectroscopic properties, which are currently not widely documented.

Exploration as a Synthetic Precursor: A major scope of research should involve using this compound as a starting material for the synthesis of novel heterocyclic compounds. Its bifunctional nature makes it an ideal candidate for creating new molecular architectures that could be screened for biological activity.

Investigation of Biological Activity: Based on the wide range of biological activities exhibited by related anthranilate derivatives, a thorough investigation into the potential antimicrobial, anti-inflammatory, or anticancer properties of this compound and its derivatives is warranted. ijddr.inijpsjournal.commdpi.com

Polymer Chemistry Applications: An innovative research direction would be to investigate its viability as a monomer for the synthesis of new poly(amino ester)s or other functional polymers. The ethyl substituents could provide unique solubility and thermal properties to the resulting materials.

Development of Optimized Synthesis: Further research could focus on developing and optimizing scalable, cost-effective, and environmentally benign synthetic routes to the compound, potentially employing modern catalytic or multicomponent reaction strategies. rsc.org

Research Data and Findings

Table 1: Physicochemical Properties

Data for the specific compound this compound is limited in public databases. The table below includes calculated properties for the closely related isomer, Ethyl 4-amino-2-ethylbenzoate, to provide an estimate of its characteristics.

| Property | Value (for Ethyl 4-amino-2-ethylbenzoate) | Data Source |

| Molecular Formula | C11H15NO2 | chemsrc.com |

| Molecular Weight | 193.24 g/mol | chemsrc.com |

| IUPAC Name | ethyl 4-amino-2-ethylbenzoate | nih.gov |

| XLogP3 | 2.2 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 4 | nih.gov |

Note: The data presented is for the isomer Ethyl 4-amino-2-ethylbenzoate (CAS 1283128-54-0) as a reference due to the lack of experimental data for this compound.

Table 2: Selected Applications of the Anthranilate Scaffold in Chemical Research

| Application Area | Description | Reference(s) |

| Pharmaceuticals | Precursors to anti-inflammatory drugs, diuretics, anticoagulants, and anticancer agents. | ijpsjournal.commdpi.com |

| Heterocycle Synthesis | Versatile building blocks for nitrogen-containing ring systems like quinolones and acridones. | rsc.org |

| Agrochemicals | Used as insect and bird repellents. | rsc.orgwisdomlib.org |

| Perfumery & Flavors | Esters are used to create scents and flavors, such as grape. | ijpsjournal.comchemicalbook.com |

| Dye Industry | Anthranilic acid is a starting material for the production of azo dyes. | scielo.brresearchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-amino-4-ethylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-3-8-5-6-9(10(12)7-8)11(13)14-4-2/h5-7H,3-4,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJUJTJBCXVEAGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1)C(=O)OCC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301260298 | |

| Record name | Benzoic acid, 2-amino-4-ethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301260298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37395-55-4 | |

| Record name | Benzoic acid, 2-amino-4-ethyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37395-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-amino-4-ethyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301260298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl 2 Amino 4 Ethylbenzoate and Its Precursors

Esterification Pathways for Substituted Benzoic Acids

The final step in the synthesis of Ethyl 2-amino-4-ethylbenzoate is typically the esterification of a corresponding substituted benzoic acid precursor, such as 2-amino-4-ethylbenzoic acid. This transformation can be achieved through various pathways, from classical acid catalysis to novel and greener approaches.

Acid-Catalyzed Esterification Techniques

The most traditional method for converting carboxylic acids to esters is the Fischer-Speier esterification. This equilibrium-controlled reaction involves reacting the carboxylic acid with an alcohol, in this case, ethanol (B145695), in the presence of a strong acid catalyst.

Typically, concentrated sulfuric acid (H₂SO₄) is used as the catalyst. usm.my The reaction is driven to completion by using a large excess of the alcohol or by removing the water formed during the reaction. usm.my A major drawback of Fischer esterification is the reversible nature of the reaction, which can be particularly challenging in a closed-vessel system where water cannot be easily removed. usm.myresearchgate.net Research on the esterification of substituted benzoic acids has shown that refluxing with excess ethanol and H₂SO₄ can lead to good yields, though reaction times can be long. usm.my Microwave-assisted organic synthesis (MAOS) has been explored to accelerate this process; however, in sealed-vessel microwave conditions, the accumulation of water can deactivate the H₂SO₄ catalyst and lead to low yields if not managed properly. researchgate.net An improved microwave-assisted method involves the intermittent addition of the catalyst to overcome the equilibrium limitations, achieving high yields in significantly reduced time. usm.myusm.my

Novel Catalytic Approaches for Ester Synthesis

To overcome the limitations of traditional acid catalysis, several novel catalytic systems have been developed for the synthesis of aromatic esters. These methods often offer higher yields, milder reaction conditions, and greater functional group tolerance.

Solid Acid Catalysts: Heterogeneous solid acid catalysts are an attractive alternative as they are easily separable from the reaction mixture, reusable, and often less corrosive. Dowex H+, a cation-exchange resin, has been used effectively for the esterification of various carboxylic acids, including benzoic acid derivatives. nih.govacs.org The combination of dried Dowex H+ with sodium iodide (NaI) has been shown to be a highly effective system, providing high yields for the synthesis of methyl benzoate (B1203000). nih.govacs.org

Transesterification Catalysts: Transesterification, the conversion of one ester to another by reaction with an alcohol, is another important pathway. wikipedia.org While traditionally catalyzed by acids or bases, recent research has focused on developing more efficient and selective catalysts. wikipedia.org For the challenging transesterification involving phenols and aryl esters, readily available and inexpensive earth-abundant alkali metal species like potassium carbonate (K₂CO₃) have proven to be competent heterogeneous catalysts. rsc.orgrsc.org This approach provides an efficient route to various aryl esters under relatively simple conditions. rsc.org

Advanced Homogeneous Catalysts: Researchers at Yokohama National University have developed innovative bimetallic oxide clusters (RhRuOₓ/C) that demonstrate remarkable efficiency in cross-dehydrogenative coupling (CDC) reactions to produce aryl esters. labmanager.com These catalysts are highly active and utilize molecular oxygen as the sole, environmentally benign oxidant, with water as the only byproduct. labmanager.com Ionic liquids have also emerged as catalysts for esterification, offering high catalytic activity and selectivity while being recyclable, thus overcoming the corrosivity (B1173158) and separation issues associated with traditional mineral acids. google.com

Green Chemistry Principles in Esterification Protocols

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several strategies have been applied to make esterification more environmentally friendly.

Greener Solvents: A significant focus has been on replacing hazardous solvents commonly used in synthesis. The Steglich esterification, a mild method for forming esters, traditionally uses chlorinated solvents like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF). rsc.org Recent studies have identified dimethyl carbonate (DMC) as a greener and safer alternative solvent for Steglich-type reactions. rsc.org Similarly, acetonitrile (B52724) has been successfully used as a less hazardous solvent system for Steglich esterification, allowing for high yields and eliminating the need for purification by column chromatography. nih.govjove.com Deep eutectic solvents (DES) have also been investigated as eco-friendly catalysts and reaction media for esterification. semanticscholar.org

Energy Efficiency and Catalyst-Free Methods: Microwave-assisted synthesis is recognized as a green chemistry tool due to its ability to dramatically reduce reaction times, thus saving energy and often leading to cleaner reactions with fewer byproducts. researchgate.net An even more innovative approach involves the aerosolization of a solution of the carboxylic acid and excess alcohol. digitellinc.com This method can achieve near-quantitative ester yields for some acids without the need for any catalyst or external heating, highlighting a highly efficient and environmentally friendly pathway for ester synthesis. digitellinc.com

Selective Aromatic Functionalization Strategies

The synthesis of the precursor, 2-amino-4-ethylbenzoic acid, requires the specific placement of amino and ethyl groups on the benzene (B151609) ring. This involves regioselective functionalization, which can be a significant synthetic challenge.

Regioselective Introduction of Amino Groups

The introduction of an amino group onto an aromatic ring is a fundamental transformation. While classical methods like electrophilic nitration followed by reduction are common, they can suffer from harsh conditions and the formation of multiple isomers. nih.govacs.org Modern methods offer greater control and milder conditions.

Hofmann Rearrangement: The Hofmann rearrangement converts a primary amide into a primary amine with one less carbon atom. wikipedia.org The reaction proceeds by treating the amide with bromine and a base, which generates an isocyanate intermediate that is then hydrolyzed to the amine. wikipedia.orglibretexts.org This method is effective for preparing both aliphatic and aromatic primary amines. chemistrywithwiley.com The reaction conditions are strongly basic, but alternative methods using reagents like N-bromosuccinimide (NBS) have been developed. chem-station.com

Curtius Rearrangement: The Curtius rearrangement is a versatile reaction that converts a carboxylic acid into a primary amine via an acyl azide (B81097) and an isocyanate intermediate. nih.govjove.com The carboxylic acid is first converted to an acyl azide, which then rearranges upon heating to form an isocyanate with the loss of nitrogen gas. nih.govresearchgate.net This isocyanate can be trapped with water or alcohols to yield the corresponding amine or carbamate. acs.orgnih.gov This method is known for its mild conditions and compatibility with a wide variety of functional groups, making it a powerful tool for the synthesis of complex aniline (B41778) derivatives. acs.orgnih.gov

Direct Amination Methods: Recent advances have focused on the direct C-H amination of arenes. Photocatalysis has been used to directly react arenes with alkyl amines, avoiding the need for pre-functionalization of the aromatic ring. nih.gov Another approach utilizes N-centered radicals, where the charged nature of the radical cation can be used to control regioselectivity through ion-pairing interactions with the substrate. nih.govacs.org

Ethyl Group Installation and Modification

The installation of the ethyl group at the 4-position of the benzoic acid precursor is typically achieved through electrophilic substitution reactions.

Friedel-Crafts Alkylation: The most direct method for introducing an ethyl group onto a benzene ring is the Friedel-Crafts alkylation. Industrially, this is often performed by reacting benzene with ethene in the presence of a catalyst system like aluminum chloride (AlCl₃) and hydrogen chloride (HCl). libretexts.orgchemguide.co.uk This method is cheaper than using an ethyl halide. chemguide.co.ukquora.com However, a major limitation of Friedel-Crafts alkylation is polyalkylation. The product, ethylbenzene, is more reactive than the starting material, benzene, leading to the formation of diethylbenzene and other poly-alkylated products, which can result in low yields of the desired mono-substituted product. quora.comquora.com

Friedel-Crafts Acylation Followed by Reduction: To overcome the issues of polyalkylation and potential carbocation rearrangements associated with Friedel-Crafts alkylation, a two-step acylation-reduction sequence is often preferred for achieving high yields of the desired product. quora.com First, the aromatic ring undergoes Friedel-Crafts acylation with an acyl halide (e.g., acetyl chloride) and a Lewis acid catalyst to form a ketone (acetophenone in the case of benzene). The ketone group is deactivating, which prevents further acylation of the ring. The ketone is then reduced to a methylene (B1212753) group using methods like the Wolff-Kishner or Clemmensen reduction, yielding the desired ethyl-substituted aromatic compound. quora.com

The synthesis of the key precursor, 4-ethylbenzoic acid, can be accomplished by the oxidation of p-ethyltoluene or through more complex multi-step sequences starting from ethylbenzene. chemicalbook.comguidechem.comchemicalbook.com

Reduction Methodologies for Nitrobenzoate Precursors

The reduction of the nitro group in the precursor, Ethyl 4-ethyl-2-nitrobenzoate, is a critical step in the synthesis of this compound. The primary challenge lies in achieving high chemoselectivity, preserving the ester functional group while selectively reducing the nitro moiety.

Catalytic hydrogenation is a widely employed and atom-economical method for the reduction of nitroarenes. This technique typically involves the use of a metal catalyst and a hydrogen source to effect the transformation.

Catalysts and Reaction Conditions:

A variety of catalysts are effective for the hydrogenation of nitrobenzoates, with palladium-based systems being particularly prevalent. researchgate.net For the hydrogenation of ethyl p-nitrobenzoate, a compound structurally similar to the precursor of the target molecule, palladium on carbon (Pd/C) has demonstrated high efficacy. researchgate.net The reaction is typically carried out in a solvent such as ethanol under a hydrogen atmosphere. orgsyn.org The activity of the catalyst can be influenced by the particle size of the supported metal, with an average Pd particle size of 3–5 nm showing optimal performance in some cases. researchgate.net

Other noble metal catalysts, including platinum and rhodium, are also utilized, sometimes in combination with palladium, to influence selectivity, particularly when reduction of the aromatic ring is also desired. researchgate.net However, for the synthesis of this compound, the focus is on the selective reduction of the nitro group only.

Key Research Findings:

Structural Sensitivity: The liquid-phase hydrogenation of ethyl p-nitrobenzoate has been shown to be a structurally sensitive process, where the catalyst's activity is dependent on its dispersity. researchgate.net

Catalyst Loading and pH: The degree of catalyst utilization can be influenced by the pH during the formation of the palladium hydroxo complexes used in catalyst preparation. researchgate.net

Reaction Mechanism: The hydrogenation of aromatic nitro compounds is understood to proceed through a series of intermediates, including nitrosobenzene (B162901) and phenylhydroxylamine, before yielding the final aniline derivative. researchgate.net

Table 1: Catalytic Hydrogenation of Nitrobenzoate Precursors

| Catalyst | Substrate | Solvent | Hydrogen Pressure | Temperature (°C) | Yield (%) | Reference |

| 4% Pd/Sibunit | Ethyl p-nitrobenzoate | Not specified | Not specified | 30 | High | researchgate.net |

| Pd/C | Ethyl 4-nitrobenzoate (B1230335) | Ethanol | Not specified | Room Temperature | 90 | orgsyn.org |

Achieving high chemoselectivity is paramount when reducing nitroarenes bearing other reducible functional groups, such as esters. While catalytic hydrogenation can be selective under controlled conditions, other reagents and methods offer alternative approaches to ensure the ester group remains intact.

Reagents for Chemoselective Reduction:

Several reagent systems have been developed for the chemoselective reduction of nitro groups. One notable example is the use of sodium borohydride (B1222165) (NaBH₄) in combination with a transition metal salt, such as iron(II) chloride (FeCl₂). thieme-connect.com This system has been shown to effectively reduce a variety of ester-substituted aromatic nitro compounds to their corresponding amines in high yields. thieme-connect.com

Another approach involves the use of indium metal in the presence of ammonium (B1175870) chloride in an aqueous ethanol solution. orgsyn.org This method has demonstrated good yields for the reduction of ethyl 4-nitrobenzoate and tolerates a range of other functional groups. orgsyn.org

Key Research Findings:

NaBH₄-FeCl₂ System: The combination of NaBH₄ and FeCl₂ provides a highly chemoselective method for nitro group reduction, leaving the ester functionality unaffected. The reaction proceeds well for nitro groups at various positions relative to the ester group (ortho, meta, and para). thieme-connect.com

Indium-Mediated Reduction: Indium powder with ammonium chloride offers a selective reduction method in an environmentally benign aqueous ethanol system. orgsyn.org

Base-Metal Catalysis: In the context of sustainable chemistry, there is growing interest in replacing noble-metal catalysts with more earth-abundant alternatives. Homogeneous manganese catalysts have been developed for the chemoselective hydrogenation of nitroarenes, offering high selectivity. acs.org

Table 2: Chemoselective Reduction of Ethyl 4-nitrobenzoate

| Reagent System | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Indium / NH₄Cl | Ethanol/Water | Reflux | 2.5 h | 90 | orgsyn.org |

| NaBH₄ / FeCl₂ | THF | 25-28 | 12 h | High | thieme-connect.com |

Microwave-Assisted Synthesis and Flow Chemistry Applications

Modern synthetic techniques such as microwave-assisted synthesis and flow chemistry offer significant advantages over traditional batch processing, including reduced reaction times, improved yields, and enhanced safety profiles.

Microwave-Assisted Synthesis:

Microwave irradiation can dramatically accelerate chemical reactions by efficiently heating the reaction mixture. ajrconline.org While specific studies on the microwave-assisted reduction of Ethyl 4-ethyl-2-nitrobenzoate are limited, the synthesis of its precursor, ethyl 4-nitrobenzoate, has been achieved via esterification under microwave irradiation, demonstrating the applicability of this technology to related systems. scirp.org The reduction of ethyl p-nitrobenzoate has also been described using microwave assistance in the presence of granulated tin and hydrochloric acid. ajrconline.org These examples suggest that the reduction of Ethyl 4-ethyl-2-nitrobenzoate could be significantly expedited using microwave technology.

Flow Chemistry Applications:

Flow chemistry, where reactants are continuously pumped through a reactor, provides excellent control over reaction parameters and is inherently safer for handling potentially hazardous reactions like nitrations and reductions. nih.govewadirect.com The metal-free reduction of aromatic nitro compounds, including those with ester groups, has been successfully demonstrated in a continuous-flow system using trichlorosilane. nih.gov This methodology offers quantitative conversions and high purity of the product without the need for further purification. nih.gov The scalability and safety benefits of flow chemistry make it a highly attractive option for the industrial production of this compound.

Comparative Analysis of Synthetic Routes: Efficiency, Selectivity, and Sustainability

Efficiency:

Catalytic Hydrogenation: Generally offers high efficiency in terms of atom economy, with hydrogen as the reducing agent and water as the primary byproduct. acsgcipr.org Reaction times can be short, especially with optimized catalysts. researchgate.net

Chemoselective Reduction (e.g., NaBH₄/FeCl₂ or In/NH₄Cl): While effective, these methods often involve stoichiometric amounts of metal reagents, which can lead to lower atom economy compared to catalytic hydrogenation. orgsyn.orgthieme-connect.com

Microwave and Flow Chemistry: These technologies can significantly improve efficiency by drastically reducing reaction times and potentially increasing yields. ajrconline.orgnih.gov

Selectivity:

Catalytic Hydrogenation: Can be highly selective for the nitro group with careful catalyst selection and control of reaction conditions. However, over-reduction or reduction of other functional groups can be a concern. acs.org

Chemoselective Reagents: Systems like NaBH₄/FeCl₂ are specifically designed for high chemoselectivity in the presence of sensitive functional groups like esters. thieme-connect.com

Sustainability:

Catalytic Hydrogenation: From a green chemistry perspective, catalytic hydrogenation is often preferred due to its high atom economy and the use of a clean reducing agent (H₂). acsgcipr.org The use of recyclable precious metal catalysts is a key consideration. acsgcipr.org

Metal Reductions: The use of stoichiometric metal reagents (e.g., indium, tin) raises concerns about metal waste and the environmental impact of their disposal. orgsyn.orgajrconline.org

Solvent Choice: The use of greener solvents or aqueous reaction media, as seen in the indium-mediated reduction, enhances the sustainability of the process. orgsyn.org

Energy Consumption: Microwave-assisted synthesis and flow chemistry can lead to more efficient energy usage compared to prolonged heating in conventional batch reactors. ajrconline.orgnih.gov

To quantify and compare the "greenness" of different synthetic routes, various metrics have been developed, such as the E-factor (Environmental factor) and atom economy. tudelft.nlmdpi.com A comprehensive analysis would involve calculating these metrics for each synthetic pathway to this compound.

Table 3: Comparative Overview of Synthetic Methodologies

| Methodology | Key Advantages | Key Disadvantages | Sustainability Considerations |

| Catalytic Hydrogenation | High atom economy, clean byproduct (water) | Potential for over-reduction, cost of noble metal catalysts | Use of recyclable catalysts, minimizing solvent use |

| Chemoselective Reduction | High selectivity for nitro group | Stoichiometric use of reagents, metal waste | Use of earth-abundant metals, aqueous reaction media |

| Microwave-Assisted Synthesis | Rapid reaction times, potentially higher yields | Scalability can be a challenge | Reduced energy consumption |

| Flow Chemistry | Enhanced safety, precise control, easy scale-up | Initial setup cost | Inherent safety benefits, potential for solvent recycling |

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 Amino 4 Ethylbenzoate

Reactions Involving the Aromatic Amino Group

The presence of the amino group on the benzene (B151609) ring imparts significant nucleophilic character and allows for a variety of chemical modifications.

The amino group of Ethyl 2-amino-4-ethylbenzoate possesses a lone pair of electrons on the nitrogen atom, making it a nucleophilic center. This inherent nucleophilicity is central to its reactivity. The reactivity is modulated by the electronic effects of the substituents on the aromatic ring.

Proton transfer is a fundamental reaction for amines. rsc.org In biological systems, ammonium (B1175870)/carboxylate ion pairing, mediated by host-to-guest proton transfer, is a key interaction. rsc.org Studies on aromatic amines have explored proton tunneling, an essential quantum mechanical aspect of hydrogen transfer in biological reactions. For instance, in the enzyme aromatic amine dehydrogenase, a specific short-range vibration has been shown to drive proton tunneling during the oxidative deamination of tryptamine. nih.gov While not directly studying this compound, this research highlights the complex nature of proton transfer in aromatic amines. nih.gov Theoretical studies using density functional theory (DFT) have also been employed to investigate excited-state intramolecular proton transfer (ESIPT) mechanisms in related molecules, demonstrating how electronic excitation can facilitate proton movement. global-sci.comresearchgate.net

The basicity of the amino group, and thus its tendency to accept a proton, is influenced by the other groups on the ring. The ethyl group at the para position is weakly electron-donating, slightly increasing the electron density on the nitrogen and its basicity. Conversely, the ethoxycarbonyl group at the ortho position is electron-withdrawing, which tends to decrease the basicity of the amino group compared to a simple aniline (B41778).

The nucleophilic amino group readily participates in acylation and alkylation reactions.

Acylation: Primary aromatic amines react with acyl chlorides or anhydrides, where a hydrogen atom on the nitrogen is replaced by an acyl group. slideshare.net This reaction is a common method for synthesizing amides. For instance, the acylation of aminobenzoic acids can be achieved by reacting them with a mixed anhydride (B1165640) of an N-acylamino acid, a process that can be catalyzed by a strong acid. google.com

Alkylation: The reaction of primary aromatic amines with alkyl halides can lead to the formation of mono-, di-, and eventually, trialkylammonium salts. slideshare.net However, controlling the degree of alkylation can be challenging. A more selective method for N-alkylation is the "borrowing hydrogen" (BH) or "hydrogen autotransfer" (HT) strategy. nih.gov This method uses alcohols as alkylating agents in the presence of a metal catalyst (commonly ruthenium or iridium-based), producing water as the only byproduct. nih.gov The general mechanism involves the catalyst temporarily dehydrogenating the alcohol to an aldehyde or ketone, which then condenses with the amine to form an imine. The resulting metal hydride then reduces the imine to the secondary amine. nih.gov

Below is a table showing examples of N-alkylation of various aromatic amines with alcohols using a ruthenium-based catalyst, illustrating the scope of this type of reaction.

| Amine | Alcohol | Product | Yield (%) |

| p-Anisidine | Benzyl alcohol | N-benzyl p-anisidine | 85 |

| Aniline | Benzyl alcohol | N-benzylaniline | 49 |

| p-Toluidine | Benzyl alcohol | N-benzyl p-toluidine | 61 |

| p-Anisidine | Amyl alcohol | N-pentyl-p-anisidine | High |

| This table is illustrative of N-alkylation reactions of aromatic amines, based on data for similar compounds. nih.gov |

Primary aromatic amines, including this compound, react with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orgmasterorganicchemistry.com This condensation reaction involves nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. ijiet.com The reaction is typically acid-catalyzed and reversible. libretexts.orgyoutube.com

The mechanism proceeds through the formation of a hemiaminal intermediate. ijiet.com The pH must be carefully controlled; it is generally greatest near a pH of 5. At higher pH, there is insufficient acid to protonate the hydroxyl group of the hemiaminal to facilitate its removal as water. libretexts.org

Schiff bases derived from ethyl aminobenzoates have been synthesized and characterized. For example, ethyl 2-aminobenzoate (B8764639) reacts with substituted aromatic aldehydes in ethanol (B145695), using catalysts like methanesulfonic acid, to produce the corresponding Schiff bases in high yields. amazonaws.com Similarly, Schiff bases have been prepared from ethyl 4-aminobenzoate (B8803810) and various aldehydes. orientjchem.orgresearchgate.net These reactions are often straightforward, involving refluxing the amine and aldehyde in an appropriate solvent. amazonaws.comorientjchem.org

| Aldehyde | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Bromobenzaldehyde | Methane sulfonic acid (5 mol%) | Ethanol | 96 | amazonaws.com |

| 4-Bromobenzaldehyde | Silica sulfuric acid (5 mmol) | Ethanol | 80 | amazonaws.com |

| Salicylaldehyde | Glacial Acetic Acid | Ethanol | Not specified | researchgate.net |

The primary aromatic amino group can be converted into a diazonium group (-N₂⁺). This process, known as diazotization, involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl or H₂SO₄ at low temperatures (0–5 °C). slideshare.netlkouniv.ac.inorganic-chemistry.org

Aromatic diazonium salts are relatively stable at low temperatures due to the delocalization of the positive charge into the aromatic ring. lkouniv.ac.in They are highly versatile intermediates in organic synthesis because the diazonium group is an excellent leaving group (as dinitrogen gas, N₂), which can be replaced by a wide variety of nucleophiles. wikipedia.orgmasterorganicchemistry.com

Some key transformations of aryl diazonium salts include:

Sandmeyer Reactions: Replacement of the diazonium group with -Cl, -Br, or -CN using the corresponding copper(I) salt (CuCl, CuBr, or CuCN). masterorganicchemistry.comscirp.org

Schiemann Reaction: Replacement with fluorine (-F) by treating the diazonium salt with fluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate (B81430) salt, which is then heated to yield the aryl fluoride. masterorganicchemistry.com

Replacement by Hydroxyl: Heating the diazonium salt in an aqueous acidic solution replaces the diazonium group with a hydroxyl group (-OH), forming a phenol (B47542). masterorganicchemistry.comscirp.org The diazonium salt of 2-aminobenzoic acid is particularly susceptible to this hydroxylation. scirp.org

Replacement by Hydrogen (Deamination): The diazonium group can be replaced with a hydrogen atom using reducing agents like hypophosphorous acid (H₃PO₂). lkouniv.ac.inmasterorganicchemistry.com

Azo Coupling: Diazonium salts act as weak electrophiles and can react with activated aromatic rings (like phenols or other aromatic amines) to form azo compounds (-N=N-), which are often highly colored and used as dyes. lkouniv.ac.in

Transformations at the Ester Moiety

The ethyl ester group of this compound is also a site of chemical reactivity, most notably undergoing hydrolysis.

Ester hydrolysis is the cleavage of the ester bond to yield a carboxylic acid and an alcohol. This reaction can be promoted by either acid or base.

Base-Promoted Hydrolysis (Saponification): This is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. youtube.com This forms a tetrahedral intermediate, which then collapses to expel the ethoxide leaving group. The ethoxide, a strong base, then deprotonates the newly formed carboxylic acid to yield a carboxylate salt and ethanol. An final acidification step is required to obtain the free carboxylic acid. youtube.com Studies on various benzoate (B1203000) esters have shown that the rate of base-catalyzed hydrolysis is influenced by the electronic and steric nature of the substituents on the ring. nih.gov

Acid-Catalyzed Hydrolysis: This is a reversible process. quora.com The reaction begins with the protonation of the carbonyl oxygen by an acid, which makes the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After proton transfer, ethanol is eliminated as a leaving group, and deprotonation of the resulting species yields the carboxylic acid and regenerates the acid catalyst. quora.comquora.com

For 2-aminobenzoate esters specifically, a unique mechanism has been described. The hydrolysis of these esters is pH-independent between pH 4 and 8. nih.gov This is attributed to intramolecular general base catalysis, where the neighboring amino group assists in the removal of a proton from the attacking water molecule. This intramolecular assistance leads to a significant rate enhancement (50-100 fold) compared to the hydrolysis of corresponding para-substituted aminobenzoate esters. nih.gov

Transesterification Reactions

Transesterification is a fundamental reaction of esters in which the alkoxy group of an ester is exchanged with that of an alcohol. This process is typically catalyzed by an acid or a base. For this compound, this equilibrium reaction involves the treatment with a different alcohol (R'-OH), leading to the formation of a new ester and ethanol. The reaction is reversible, and to drive it towards the desired product, the alcohol reactant is often used in excess, or one of the products (commonly the displaced ethanol) is removed from the reaction mixture, in accordance with Le Châtelier's principle. libretexts.org

Under acidic conditions, the mechanism is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. libretexts.org The alcohol reactant then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol yield the new ester. libretexts.org

The general scheme for the acid-catalyzed transesterification of this compound is as follows:

| Reactant Alcohol | Resulting Ester Product | Byproduct |

|---|---|---|

| Methanol (CH₃OH) | Mthis compound | Ethanol |

| Isopropanol (CH(CH₃)₂OH) | Isopropyl 2-amino-4-ethylbenzoate | Ethanol |

| Benzyl Alcohol (C₆H₅CH₂OH) | Benzyl 2-amino-4-ethylbenzoate | Ethanol |

Aminolysis for Amide Formation

Aminolysis is the process where an ester reacts with ammonia (B1221849) or a primary or secondary amine to form an amide. libretexts.org This reaction involves the nucleophilic substitution of the alkoxy group (-OEt) of the ester by an amino group (-NHR or -NR₂). This compound can undergo aminolysis to produce various 2-amino-4-ethylbenzamides. The reaction typically requires heating and may be catalyzed. The process is analogous to hydrolysis but with an amine acting as the nucleophile instead of water.

The general reactivity follows the nucleophilic acyl substitution pathway. The amine attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. The collapse of this intermediate results in the expulsion of the ethoxide leaving group, which is subsequently protonated by the amine cation to form the stable amide and ethanol.

Enzymatic strategies have also been developed for amide bond formation from esters, utilizing biocatalysts like esterases to mediate the aminolysis process under milder conditions. nih.gov

| Amine Reagent | Amide Product | Reaction Name |

|---|---|---|

| Ammonia (NH₃) | 2-amino-4-ethylbenzamide | Ammonolysis acs.org |

| Methylamine (CH₃NH₂) | N-methyl-2-amino-4-ethylbenzamide | Aminolysis |

| Aniline (C₆H₅NH₂) | N-phenyl-2-amino-4-ethylbenzamide | Aminolysis |

| Ethylene (B1197577) Diamine (H₂NCH₂CH₂NH₂) | N,N'-bis(2-amino-4-ethylbenzoyl)ethane-1,2-diamine | Aminolysis researchgate.net |

Reduction Pathways to Alcohols and Aldehydes

The ester functionality of this compound can be reduced to yield either a primary alcohol or an aldehyde, depending on the reducing agent and reaction conditions. libretexts.org

Reduction to Primary Alcohols: Powerful hydride-donating reagents, such as Lithium aluminum hydride (LiAlH₄), are capable of reducing esters to primary alcohols. libretexts.orglibretexts.org In this reaction, the ester group of this compound is converted to a hydroxymethyl group, yielding (2-amino-4-ethylphenyl)methanol (B15248659) and ethanol. The mechanism involves two separate hydride additions. First, a hydride ion attacks the carbonyl carbon to form a tetrahedral intermediate, which then eliminates an ethoxide ion to form an aldehyde intermediate. libretexts.org This aldehyde is immediately reduced further by a second hydride ion to form an alkoxide, which upon acidic or aqueous workup, gives the primary alcohol. libretexts.orglibretexts.org Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters. libretexts.orglibretexts.org

Reduction to Aldehydes: To stop the reduction at the aldehyde stage, a less reactive and sterically hindered reducing agent is required, along with low temperatures to prevent over-reduction of the aldehyde product. libretexts.org Diisobutylaluminium hydride (DIBAL-H) is a suitable reagent for this transformation. When one equivalent of DIBAL-H is used at low temperatures (e.g., -78 °C), it reduces the ester to a stable tetrahedral intermediate. libretexts.org This intermediate does not collapse to the aldehyde until the aqueous workup, at which point the DIBAL-H has been quenched, preventing further reduction. This pathway would convert this compound to 2-amino-4-ethylbenzaldehyde. libretexts.org

Electrophilic and Nucleophilic Aromatic Substitution on the Benzoate Ring

Electrophilic Aromatic Substitution (EAS): The benzoate ring of this compound contains three substituents that influence the rate and regioselectivity of electrophilic aromatic substitution reactions. masterorganicchemistry.commasterorganicchemistry.com These substituents are:

Amino group (-NH₂): A strongly activating, ortho-, para-directing group.

Ethyl group (-CH₂CH₃): A weakly activating, ortho-, para-directing group.

Ester group (-COOEt): A deactivating, meta-directing group.

The outcome of an EAS reaction is overwhelmingly controlled by the most powerful activating group on the ring, which in this case is the amino group. masterorganicchemistry.com Therefore, incoming electrophiles will be directed to the positions ortho and para to the -NH₂ group. The available positions are C3 (ortho), C5 (para, relative to the ethyl group), and C6 (ortho). The C6 position is already substituted with the ester. The C3 position is sterically hindered by the adjacent ethyl group. Consequently, electrophilic substitution is most likely to occur at the C5 position, which is para to the amino group.

| EAS Reaction | Reagents | Major Product |

|---|---|---|

| Bromination | Br₂ / FeBr₃ | Ethyl 2-amino-5-bromo-4-ethylbenzoate |

| Nitration | HNO₃ / H₂SO₄ | Ethyl 2-amino-4-ethyl-5-nitrobenzoate |

| Friedel-Crafts Acylation | CH₃COCl / AlCl₃ | Ethyl 5-acetyl-2-amino-4-ethylbenzoate |

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is a reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction pathway is generally unfavorable for simple aryl rings. libretexts.org It requires two key features on the aromatic substrate: a good leaving group (such as a halide) and the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group. wikipedia.orglibretexts.org These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.org

The structure of this compound does not meet these criteria. It lacks a suitable leaving group and is substituted with electron-donating or weakly deactivating groups rather than strongly electron-withdrawing ones. Therefore, it is not expected to undergo nucleophilic aromatic substitution under typical SNAr conditions.

Cyclization and Condensation Reactions Leading to Fused Ring Systems

The bifunctional nature of this compound, possessing both an amino group and an ester group on an aromatic ring, makes it a valuable precursor for the synthesis of fused heterocyclic systems through cyclization and condensation reactions. The ortho-disposition of reactive functional groups is a common strategy for building such scaffolds. While the amino and ester groups in this molecule are not ortho to each other, the reactivity of the amino group and the aromatic ring itself allows for various cyclization pathways.

For example, similar to other ortho-amino aromatic compounds, this compound could potentially react with α,β-unsaturated carbonyl compounds. This could proceed via a Michael addition of the amino group, followed by an intramolecular cyclization and dehydration to form fused ring systems like benzothiazepines or related heterocycles. researchgate.net The specific reaction pathway and resulting fused system would depend on the chosen coreactant. For instance, condensation with β-ketoesters could lead to the formation of quinoline (B57606) derivatives, a common reaction known as the Combes quinoline synthesis.

A hypothetical condensation reaction with a 1,3-dicarbonyl compound like acetylacetone (B45752) could proceed as follows:

Condensation of the primary amino group with one of the carbonyls of acetylacetone to form an enamine intermediate.

Intramolecular electrophilic attack from the activated enamine onto the electron-rich aromatic ring at the C3 position.

Subsequent tautomerization and/or oxidation would lead to a fused polycyclic aromatic system.

These types of reactions are crucial in medicinal chemistry for generating novel heterocyclic compounds with potential biological activity. researchgate.net

Detailed Mechanistic Studies and Kinetic Analysis of Key Reactions

Detailed mechanistic and kinetic studies for this compound are not widely available; however, the mechanisms of its key reactions can be inferred from well-established principles of organic chemistry.

Mechanism of Ester Reactions (Transesterification and Aminolysis): Both transesterification and aminolysis proceed via a nucleophilic acyl substitution mechanism. The reaction is characterized by the formation of a tetrahedral intermediate .

Nucleophilic Attack: The nucleophile (an alcohol for transesterification, an amine for aminolysis) attacks the electrophilic carbonyl carbon of the ester. This is typically the rate-determining step.

Formation of Tetrahedral Intermediate: A short-lived, sp³-hybridized intermediate is formed.

Leaving Group Elimination: The intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide (-OEt) as a leaving group.

Proton Transfer: A final proton transfer step neutralizes the products.

Mechanism of Electrophilic Aromatic Substitution (EAS): The mechanism of EAS on the benzoate ring involves two principal steps. masterorganicchemistry.com

Attack on the Electrophile: The π-electron system of the aromatic ring acts as a nucleophile and attacks the strong electrophile (E⁺). This is the slow, rate-determining step as it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com This leads to the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex . masterorganicchemistry.com The positive charge in the arenium ion is delocalized over the ring, particularly at the positions ortho and para to where the electrophile attacked. The activating amino group helps to stabilize this intermediate.

Deprotonation: A base in the reaction mixture removes a proton from the sp³-hybridized carbon atom that bears the new electrophile. This is a fast step that restores the aromaticity of the ring, yielding the final substituted product. masterorganicchemistry.com

Kinetic studies on related systems show that the rate of EAS is highly dependent on the nature of the substituents on the aromatic ring. Electron-donating groups, like the amino group in this compound, significantly increase the reaction rate by stabilizing the arenium ion intermediate. masterorganicchemistry.com

Derivatization, Analog Synthesis, and Structural Modification Studies

Synthesis of Novel Amide and Carboxylic Acid Derivatives

The chemical structure of Ethyl 2-amino-4-ethylbenzoate allows for straightforward conversion into corresponding amide and carboxylic acid derivatives through well-established synthetic protocols.

The primary amino group (-NH₂) is readily acylated to form amide bonds. This transformation is typically achieved by reacting this compound with carboxylic acids or their more reactive derivatives, such as acyl chlorides and anhydrides. sphinxsai.comyoutube.com When using a carboxylic acid directly, coupling agents are often employed to facilitate the reaction. A common method involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with a catalytic amount of 4-Dimethylaminopyridine (B28879) (DMAP) and Hydroxybenzotriazole (HOBt). nih.gov This one-pot procedure allows for the direct condensation of the carboxylic acid and the amine under mild conditions, providing the corresponding amide products in moderate to excellent yields. nih.gov

Alternatively, the reaction with more reactive acyl chlorides in the presence of a base like pyridine (B92270) or triethylamine (B128534) provides a high-yielding route to the desired amides. youtube.com The base is necessary to neutralize the hydrochloric acid byproduct formed during the reaction. youtube.com

The ethyl ester group (-COOEt) can be hydrolyzed to the corresponding carboxylic acid, 2-amino-4-ethylbenzoic acid. This is typically accomplished through saponification, which involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521), followed by acidification to protonate the resulting carboxylate salt. This hydrolysis provides a key intermediate for further derivatization at the carboxyl position.

| Starting Material | Reagent(s) | Product Class | Representative Product Structure |

| This compound | R-COOH, EDC, HOBt, DMAP | Amide Derivative | |

| This compound | R-COCl, Pyridine | Amide Derivative | |

| This compound | 1. NaOH(aq), Heat 2. HCl(aq) | Carboxylic Acid Derivative |

Construction of Heterocyclic Scaffolds Utilizing this compound

The aminobenzoate structure of this compound makes it an ideal precursor for the synthesis of various fused and non-fused heterocyclic systems that are of significant interest in medicinal and materials chemistry.

Azetidin-2-ones, commonly known as β-lactams, are a class of four-membered cyclic amides. bepls.com A primary synthetic route to these structures is the Staudinger ketene-imine cycloaddition. derpharmachemica.com In this approach, this compound is first condensed with an aromatic aldehyde to form a Schiff base (an imine). This intermediate is then reacted with chloroacetyl chloride in the presence of a non-nucleophilic base, such as triethylamine. derpharmachemica.comresearchgate.netijpsr.com The base facilitates the in-situ formation of a ketene (B1206846) from chloroacetyl chloride, which then undergoes a [2+2] cycloaddition with the imine's carbon-nitrogen double bond to construct the four-membered azetidinone ring. derpharmachemica.comresearchgate.net This method allows for the introduction of diverse substituents on the azetidinone ring, depending on the choice of the initial aldehyde.

| Step | Reactant 1 | Reactant 2 | Base/Catalyst | Intermediate/Product |

| 1. Imine Formation | This compound | Substituted Aromatic Aldehyde (R-CHO) | Glacial Acetic Acid (cat.) | Schiff Base |

| 2. Cycloaddition | Schiff Base from Step 1 | Chloroacetyl Chloride | Triethylamine | Azetidinone Derivative |

The 1,2,3-triazole moiety is a key structural motif in many biologically active compounds and functional materials. nih.govfrontiersin.org The most prominent method for its synthesis is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne, often performed under copper-catalysis (CuAAC), a flagship reaction of "click chemistry". frontiersin.orgorganic-chemistry.org

To synthesize a 1,2,3-triazole derivative from this compound, the primary amino group is first converted into an azide. This is a two-step process initiated by diazotization, where the amine is treated with sodium nitrite (B80452) (NaNO₂) in an acidic medium (e.g., HCl) at low temperatures (0–5 °C) to form a diazonium salt. nih.gov The resulting diazonium salt is then treated with sodium azide (NaN₃) to yield the corresponding aryl azide intermediate. This azide can then be reacted with a terminal alkyne in the presence of a copper(I) catalyst, typically generated in situ from CuSO₄ and a reducing agent like sodium ascorbate, to afford the 1,4-disubstituted 1,2,3-triazole derivative in high yield. frontiersin.orgresearchgate.net

| Reagent Sequence | Purpose | Resulting Functional Group |

| 1. NaNO₂, HCl (0-5°C) | Diazotization | Diazonium Salt (-N₂⁺Cl⁻) |

| 2. NaN₃ | Azide Formation | Azide (-N₃) |

| 3. R-C≡CH, CuSO₄, Sodium Ascorbate | CuAAC Click Reaction | 1,4-Disubstituted 1,2,3-Triazole |

This compound, as a derivative of anthranilic acid, is a valuable precursor for the synthesis of quinazolines and related heterocyclic systems. Quinazolines are fused bicyclic compounds containing a benzene (B151609) ring fused to a pyrimidine ring. nih.gov

One common method for synthesizing quinazolin-4-ones involves the reaction of an anthranilic acid derivative with formamide. By analogy, heating this compound with formamide would lead to the construction of the corresponding substituted quinazolin-4-one. Other synthetic strategies involve reacting the aminobenzoate with reagents like cyanogen bromide or various amides to build the quinazoline (B50416) core. Nucleophilic substitution reactions on the quinazoline ring can further introduce functionalities, such as converting a 4-chloroquinazoline intermediate into a 4-aminoquinazoline. nih.govnih.gov

Azo compounds are characterized by the presence of a diazenyl (-N=N-) functional group connecting two aromatic rings. They are widely known for their vibrant colors and are used extensively as dyes. nih.govresearchgate.net The synthesis of azo compounds from this compound begins with the diazotization of the primary amino group, identical to the first step in the synthesis of triazoles. researchgate.net The aromatic amine is treated with a solution of sodium nitrite in the presence of a strong acid like hydrochloric acid at 0–5 °C to generate a reactive diazonium salt. researchgate.netunb.ca

This diazonium salt is an electrophile and can undergo an electrophilic aromatic substitution reaction with an electron-rich aromatic compound, known as the coupling component. nih.govunb.ca Typical coupling components include phenols, naphthols, or other anilines. The reaction, termed azo coupling, results in the formation of the characteristic azo bond, linking the aminobenzoate scaffold to the coupling partner. uobasrah.edu.iq

| Coupling Component | Reaction Conditions | Product Type |

| Phenol (B47542) | Alkaline (NaOH solution) | Hydroxy-Azo Compound |

| Aniline (B41778) | Weakly Acidic | Amino-Azo Compound |

| Naphthol | Alkaline | Naphthyl-Azo Compound |

| N,N-Dimethylaniline | Weakly Acidic | Dimethylamino-Azo Compound |

Polymerization and Co-polymerization Studies

The bifunctional nature of this compound and its derivatives allows for their potential use as monomers in step-growth polymerization. After modification of the initial ester and amine groups, the resulting monomers can be used to synthesize polymers like polyamides and polyesters.

For instance, the amine functionality could be protected, followed by hydrolysis of the ester to a carboxylic acid. After deprotection, the resulting 2-amino-4-ethylbenzoic acid is an AB-type monomer that could potentially undergo self-condensation to form a polyamide. A more common approach would involve creating AA and BB type monomers. For example, converting the molecule into a diacid derivative and reacting it with a diamine would produce a polyamide.

Additionally, the introduction of a polymerizable group, such as a vinyl or acrylate moiety, onto the amine or the aromatic ring could transform the molecule into a monomer suitable for chain-growth polymerization. Studies on related compounds, such as ethyl-4-(dimethylamino)benzoate, have shown their role in initiating polymerization in dental adhesive systems. researchgate.net While direct polymerization studies of this compound are not extensively detailed, its functional groups provide clear pathways for its incorporation into various polymer backbones.

Grafting onto Polymer Backbones via Ring-Opening Reactions

The covalent attachment of small molecules onto polymer chains, a process known as grafting, is a powerful method for modifying material properties. One sophisticated approach involves using the functional groups of a molecule like this compound to initiate or participate in ring-opening polymerizations (ROP). In this "grafting from" strategy, polymer chains are grown directly from a backbone polymer that has been pre-functionalized with initiating sites.

For instance, the primary amine of this compound can serve as a nucleophile to initiate the ring-opening polymerization of N-carboxyanhydrides (NCAs), leading to the formation of polypeptide grafts. nih.gov Similarly, the molecule could be chemically modified to incorporate a hydroxyl or other functional group capable of initiating the ROP of cyclic esters (like lactide) or cyclic ethers.

The table below illustrates a hypothetical reaction scheme for grafting poly(2-ethyl-2-oxazoline) onto a polystyrene backbone functionalized with initiating sites derived from the this compound structure.

| Parameter | Description | Example |

| Backbone Polymer | The main polymer chain. | Polystyrene |

| Initiating Site | A functional group on the backbone capable of starting polymerization. | A derivative of this compound attached to the polystyrene ring. |

| Monomer | The cyclic compound that undergoes ring-opening. | 2-Ethyl-2-oxazoline |

| Grafted Chain | The new polymer chain grown from the backbone. | Poly(2-ethyl-2-oxazoline) |

| Resulting Structure | The final graft copolymer. | Polystyrene-graft-poly(2-ethyl-2-oxazoline) |

Modification of Polymer Properties Through Side-Chain Introduction

Introducing this compound as a side-chain onto a polymer backbone can significantly alter the material's bulk properties. nih.gov The specific influence of the side-chain depends on its chemical nature and the density of its grafting. Post-polymerization modification is a versatile technique for achieving this, allowing a parent polymer to be endowed with new functionalities. rsc.org

The aromatic ring and ester group of this compound can increase the rigidity of the polymer backbone, potentially raising its glass transition temperature (Tg). The ethyl groups contribute to hydrophobicity and can affect solubility in organic solvents. The primary amine offers a site for further reactions, such as cross-linking or the attachment of other functional molecules, and can also influence the polymer's acidity and adhesion properties.

The strategic introduction of such side-chains allows for the fine-tuning of a polymer's characteristics for specific applications. nih.gov For example, incorporating this moiety could enhance the thermal stability or alter the optical and electronic properties of conjugated polymers. nih.gov

The following table demonstrates the hypothetical effect of grafting this compound onto a polymethacrylate backbone.

| Property | Base Polymer (Polymethyl Methacrylate) | Grafted Polymer (PMMA-g-Ethyl 2-amino-4-ethylbenzoate) | Rationale for Change |

| Glass Transition Temp. (Tg) | ~105 °C | > 105 °C | Increased rigidity from bulky, aromatic side-chains. |

| Solubility in Toluene | High | High | The ethyl and ester groups maintain solubility in non-polar organic solvents. |

| Solubility in Water | Low | Very Low | Increased hydrophobic character from aromatic and alkyl groups. |

| Surface Energy | Moderate | Lowered | The non-polar ethyl groups orient at the surface, reducing polarity. |

Design and Synthesis of Conformationally Restricted Analogues

To understand the relationship between molecular shape and function, chemists often design and synthesize conformationally restricted analogues. These are molecules where the rotation around single bonds is limited, locking the structure into a specific spatial arrangement. nih.gov For this compound, this can be achieved by incorporating the parent structure into cyclic or polycyclic systems.

Strategies for creating such analogues include:

Cyclization: Forming a new ring that includes the ethyl group and a position on the aromatic ring, creating a bicyclic system like a tetrahydroquinoline derivative.

Bridging: Introducing an atomic bridge between different parts of the molecule to create a rigid, cage-like structure. researchgate.net

Spirocyclization: Creating a spiro-center where two rings are joined at a single carbon atom.

These rigid analogues are invaluable tools for probing biological targets, as they can help identify the specific conformation required for activity. By reducing the molecule's flexibility, binding affinity can sometimes be enhanced due to a lower entropic penalty upon binding. researchgate.net

Exploration of Structure-Reactivity Relationships within Derivatized Series

Systematic modification of the this compound structure allows for a detailed exploration of structure-reactivity relationships. By creating a series of derivatives and studying their reaction kinetics and outcomes, a deeper understanding of the electronic and steric effects of each functional group can be obtained.

Key modifications could include:

Varying the 4-position alkyl group: Replacing the ethyl group with methyl, isopropyl, or tert-butyl groups to study the steric hindrance effect on reactions involving the adjacent amino group or the aromatic ring.

Modifying the amino group: Acylation or alkylation of the amine would decrease its nucleophilicity and its activating effect on the aromatic ring for electrophilic substitution. researchgate.net

Altering the ester group: Changing the ethyl ester to a methyl or benzyl ester could subtly influence the electronic nature of the aromatic ring and its reactivity towards hydrolysis. libretexts.org

By comparing the reactivity of these derivatives in specific reactions (e.g., diazotization of the amine, electrophilic bromination of the ring, or hydrolysis of the ester), quantitative relationships can be established.

The table below outlines a potential series of derivatives and the expected impact on reactivity.

| Derivative | Modification | Expected Effect on Aromatic Ring Reactivity (Electrophilic Substitution) | Rationale |

| Ethyl 2-amino-4-methyl benzoate (B1203000) | 4-position: Ethyl → Methyl | Slightly increased | Less steric hindrance compared to ethyl. |

| Ethyl 2-amino-4-tert-butyl benzoate | 4-position: Ethyl → tert-Butyl | Decreased | Significant steric hindrance blocking access to the 3 and 5 positions. |

| Ethyl 2-acetylamino -4-ethylbenzoate | Amine: -NH₂ → -NHCOCH₃ | Significantly decreased | The acetyl group is strongly electron-withdrawing and deactivating. |

| Methyl 2-amino-4-ethylbenzoate | Ester: Ethyl → Methyl | Negligible change | The electronic effect of the alkyl group on the ester is minimal. |

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

High-Resolution ¹H and ¹³C NMR for Structural Elucidation

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR are fundamental techniques for the structural analysis of Ethyl 2-amino-4-ethylbenzoate.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, specific chemical shifts (δ) are expected for the aromatic protons, the protons of the two distinct ethyl groups (one on the benzene (B151609) ring and one in the ester function), and the amine (NH₂) protons. The integration of these signals reveals the relative number of protons in each environment, while the splitting patterns (multiplicity), governed by spin-spin coupling, indicate the number of adjacent protons, thus helping to piece together the molecular fragments.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective chemical environments. Key signals would correspond to the carbonyl carbon of the ester, the aromatic carbons (with distinct shifts for those substituted with the amino, ethyl, and ester groups), and the aliphatic carbons of the two ethyl groups.

Predicted NMR Data for this compound

| ¹H NMR Data | ¹³C NMR Data | |||

| Assignment | Predicted Shift (ppm) | Multiplicity | Assignment | Predicted Shift (ppm) |

| Aromatic H (C3) | 7.5 - 7.8 | d | Carbonyl C | 167 - 170 |

| Aromatic H (C5) | 6.5 - 6.7 | dd | Aromatic C-NH₂ | 148 - 152 |

| Aromatic H (C6) | 6.4 - 6.6 | d | Aromatic C-Ethyl | 145 - 149 |

| Amine NH₂ | 4.0 - 5.0 | br s | Aromatic C-COOEt | 110 - 114 |

| Ester -OCH₂CH₃ | 4.1 - 4.4 | q | Aromatic CH (C6) | 130 - 133 |

| Ring -CH₂CH₃ | 2.5 - 2.8 | q | Aromatic CH (C5) | 115 - 118 |

| Ester -OCH₂CH₃ | 1.2 - 1.5 | t | Aromatic CH (C3) | 112 - 115 |

| Ring -CH₂CH₃ | 1.1 - 1.4 | t | Ester -OCH₂ | 60 - 63 |

| Ring -CH₂ | 28 - 32 | |||

| Ester -CH₃ | 13 - 16 | |||

| Ring -CH₃ | 14 - 17 |

Note: Predicted data is based on analogous structures; actual experimental values may vary.

2D NMR Techniques (COSY, HSQC, HMBC) for Complex Assignment

For unambiguous assignment of all proton and carbon signals, especially in a molecule with multiple similar groups, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons, typically over two to three bonds. It would be used to confirm the connectivity within the two separate ethyl groups (i.e., which -CH₂- is coupled to which -CH₃).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon atoms to which they are directly attached. It provides a direct link between the ¹H and ¹³C assignments.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of IR radiation or the scattering observed in Raman spectroscopy corresponds to the vibrations (stretching, bending) of specific functional groups.

For this compound, key vibrational bands would be expected for:

N-H stretching of the primary amine group, typically appearing as two bands in the 3300-3500 cm⁻¹ region.

C-H stretching for both aromatic and aliphatic (ethyl) groups, found around 2850-3100 cm⁻¹.

C=O stretching of the ester carbonyl group, which is a strong, sharp absorption typically in the range of 1680-1720 cm⁻¹, its exact position influenced by conjugation with the aromatic ring.

C=C stretching within the aromatic ring, usually found in the 1450-1600 cm⁻¹ region.

C-O stretching of the ester linkage, which gives rise to strong bands in the 1100-1300 cm⁻¹ region.

C-N stretching of the aromatic amine, typically seen around 1250-1350 cm⁻¹.

Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amine (-NH₂) | Symmetric/Asymmetric Stretch | 3300 - 3500 | Medium |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H | Stretch | 2850 - 2980 | Medium-Strong |

| Ester (-C=O) | Stretch | 1680 - 1720 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Variable |

| Ester (C-O) | Stretch | 1100 - 1300 | Strong |

| Amine (C-N) | Stretch | 1250 - 1350 | Medium |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental formula of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This accuracy allows for the determination of the elemental formula of this compound (C₁₁H₁₅NO₂) with high confidence, distinguishing it from other compounds that might have the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) which is then fragmented through collision-induced dissociation. The resulting fragment ions are analyzed to deduce the structure of the parent molecule.

For this compound, characteristic fragmentation pathways would likely include:

Loss of the ethoxy radical (•OCH₂CH₃) from the ester, resulting in a stable acylium ion.

Loss of an ethylene (B1197577) molecule (CH₂=CH₂) via a McLafferty-type rearrangement.

Cleavage of the ethyl group from the aromatic ring.

Subsequent fragmentation of the aromatic ring structure.

Analysis of these fragmentation pathways provides corroborating evidence for the proposed molecular structure determined by NMR and IR spectroscopy.

Application of LC-MS and GC-MS for Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques essential for the separation, identification, and quantification of this compound within complex mixtures. These methods are particularly useful for distinguishing it from its structural isomers, such as ethyl 4-aminobenzoate (B8803810) or other aminobenzoate derivatives.

In GC-MS analysis, the compound is first vaporized and separated from other components in a mixture based on its volatility and interaction with a stationary phase in a capillary column. Following separation, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting molecular ion and its fragmentation pattern are unique to the compound's structure.

The mass spectrum of ethyl aminobenzoates is characterized by distinct fragmentation pathways that allow for isomeric differentiation. researchgate.net For ethyl esters of aminobenzoic acids, common fragmentation includes the loss of an ethyl radical or an ethylene molecule. researchgate.net A significant fragmentation pathway for ethyl benzoate (B1203000) esters is the loss of the ethoxy radical (•OCH2CH3), which has a mass of 45 Da, leading to the formation of a stable acylium ion. pharmacy180.com For this compound (molar mass: 193.25 g/mol ), key fragmentation patterns would be anticipated as follows:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Description |

| 193 | 148 | 45 | Loss of the ethoxy radical (•OC2H5) |

| 193 | 165 | 28 | Loss of ethylene (C2H4) via McLafferty rearrangement |

| 193 | 178 | 15 | Loss of a methyl radical (•CH3) from the ethyl group |

| 148 | 120 | 28 | Loss of carbon monoxide (CO) from the acylium ion |

This table is generated based on established fragmentation patterns for related molecules and is predictive for this compound.

LC-MS is employed for analyzing samples in the liquid phase and is suitable for less volatile or thermally labile compounds. The separation occurs based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase. The eluent is then introduced into a mass spectrometer, commonly using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). These softer ionization techniques often result in a prominent molecular ion peak ([M+H]+), which is crucial for confirming the molecular weight. Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation of the selected molecular ion, providing structural details similar to those obtained from GC-MS.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The aminobenzoate chromophore in this compound is responsible for its characteristic absorption bands. The benzene ring, the amino group (-NH2), and the ester carbonyl group (-C=O) all contribute to the electronic structure.

The UV spectrum of aminobenzoate esters typically displays two main absorption bands. These arise from π → π* transitions within the benzene ring, which are influenced by the auxochromic amino group and the chromophoric ester group. The position of the amino group relative to the ester group significantly affects the absorption maxima (λmax). researchgate.net For instance, the UV spectrum of the related compound ethyl 2-aminobenzoate (B8764639) shows distinct absorption peaks. nist.gov Similarly, ethyl 4-aminobenzoate also has a characteristic UV absorption profile. researchgate.net

The electronic transitions for this compound are expected to be similar to its isomers, with slight shifts in wavelength and intensity due to the electronic effects of the substituent positions.

| Compound | Solvent | λmax 1 (nm) | λmax 2 (nm) | Electronic Transition | Reference |

| Ethyl 2-aminobenzoate | Data not specified | ~220-240 | ~310-330 | π → π | nist.gov |

| Ethyl 4-aminobenzoate | Water | ~227 | ~310 | π → π | researchgate.net |

| This compound | Ethanol (B145695) (Predicted) | ~230-250 | ~320-340 | π → π* | N/A |

The data for this compound is predictive, based on the known effects of alkyl and amino substituents on the benzene chromophore.